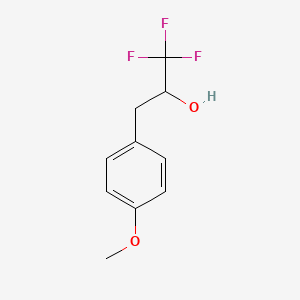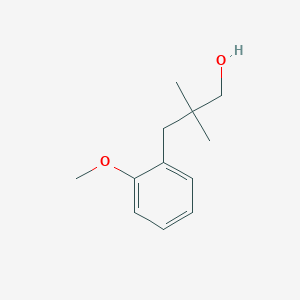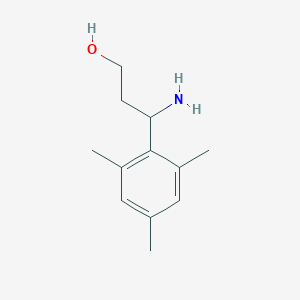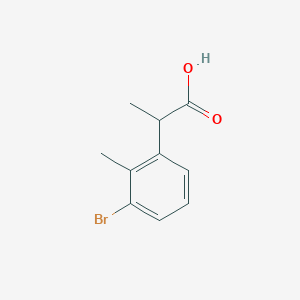
(s)-4-Bromo-2-(1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of substituted phenols It features a bromine atom at the fourth position and a hydroxyethyl group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves the bromination of 4-ethylphenol followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol is a highly efficient and environmentally friendly method. This process can be combined with bromination and palladium-catalyzed cross-coupling to produce highly substituted phenols in excellent yields .
Chemical Reactions Analysis
Types of Reactions
(s)-4-Bromo-2-(1-hydroxyethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-(1-oxoethyl)phenol or 4-bromo-2-(1-carboxyethyl)phenol.
Reduction: Formation of 4-bromo-2-ethylphenol.
Substitution: Formation of 4-substituted-2-(1-hydroxyethyl)phenol derivatives.
Scientific Research Applications
(s)-4-Bromo-2-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-hydroxyethyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-bromo-2-ethylphenol: Lacks the hydroxyethyl group, reducing its potential for hydrogen bonding and other interactions.
4-bromo-2-(1-oxoethyl)phenol: Contains a ketone group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.
Uniqueness
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring specific stereochemistry.
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m0/s1 |
InChI Key |
GYAGFKJTZFIQOE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)


![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)

![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)

